molecular formula C13H10N2O4 B13696809 2-Cyclopropyl-8-nitroquinoline-4-carboxylic Acid

2-Cyclopropyl-8-nitroquinoline-4-carboxylic Acid

Cat. No.: B13696809
M. Wt: 258.23 g/mol
InChI Key: SMJUZKLVTVSUTP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, antimalarial, and anticancer properties . The compound’s unique structure, featuring a cyclopropyl group and a nitro group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid typically involves the construction of the quinoline scaffold followed by functionalization at specific positions. Common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid is unique due to the presence of both the cyclopropyl and nitro groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-cyclopropyl-8-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C13H10N2O4/c16-13(17)9-6-10(7-4-5-7)14-12-8(9)2-1-3-11(12)15(18)19/h1-3,6-7H,4-5H2,(H,16,17)

InChI Key

SMJUZKLVTVSUTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC=C3[N+](=O)[O-])C(=C2)C(=O)O

Origin of Product

United States

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